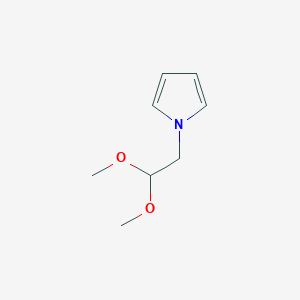

1-(2,2-Dimethoxyethyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPYGFRXGDLMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377463 | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93217-61-9 | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 1h Pyrrole and Analogous Derivatives

Classical Approaches to Pyrrole (B145914) Ring Formation Relevant to N-Substitution

The construction of the pyrrole ring can be achieved through several named reactions, each with its own set of advantages and limitations. For the synthesis of N-substituted pyrroles, the choice of reaction often depends on the availability of the starting materials and the desired substitution pattern on the pyrrole ring.

Paal-Knorr Cyclocondensation Reactions

The Paal-Knorr synthesis is one of the most direct and widely used methods for the preparation of pyrroles. wikipedia.orgalfa-chemistry.com It involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring. alfa-chemistry.com

For the synthesis of N-substituted pyrroles, a primary amine is used as the nitrogen source. A variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed in this reaction. alfa-chemistry.com The versatility of the Paal-Knorr synthesis makes it a suitable method for the preparation of 1-(2,2-Dimethoxyethyl)-1H-pyrrole, where 2,2-dimethoxyethylamine would serve as the primary amine.

Table 1: Examples of N-Substituted Pyrroles Synthesized via Paal-Knorr Reaction This table is generated based on the general applicability of the Paal-Knorr synthesis and does not represent specific experimental data from a single source.

| 1,4-Dicarbonyl Compound | Primary Amine | N-Substituent |

|---|---|---|

| 2,5-Hexanedione | Methylamine | Methyl |

| 2,5-Hexanedione | Aniline | Phenyl |

| 2,5-Hexanedione | Benzylamine | Benzyl |

| 1,4-Diphenyl-1,4-butanedione | Ethanolamine | 2-Hydroxyethyl |

Hantzsch Pyrrole Synthesis Principles

The Hantzsch pyrrole synthesis is another classical method that allows for the construction of substituted pyrroles. This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.

The reaction mechanism is thought to proceed through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring.

The use of a primary amine in the Hantzsch synthesis directly leads to the formation of an N-substituted pyrrole. The substituents on the final pyrrole ring are determined by the choice of the β-ketoester and the α-haloketone. While versatile, the Hantzsch synthesis can sometimes lead to mixtures of regioisomers if unsymmetrical reactants are used.

Knorr Pyrrole Synthesis Adaptations

The Knorr pyrrole synthesis is a powerful method for the preparation of substituted pyrroles, typically involving the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.

Due to the instability of α-amino-ketones, they are often generated in situ. A common approach is the reduction of an α-oximino-ketone. The mechanism involves the formation of an enamine from the α-amino-ketone, which then attacks the carbonyl group of the β-ketoester. A subsequent cyclization and dehydration afford the pyrrole product.

While the original Knorr synthesis leads to N-unsubstituted pyrroles, adaptations can be made to introduce a substituent on the nitrogen atom. This can be achieved by starting with an N-substituted α-amino-ketone or by subsequent N-alkylation of the resulting pyrrole.

Targeted Synthetic Routes to this compound Structures

The synthesis of the specific target molecule, this compound, can be envisioned through the application of the classical methods described above, utilizing an appropriate N-substituted precursor.

Condensation Reactions Utilizing Aminoacetaldehyde Dialkyl Acetals

Aminoacetaldehyde dialkyl acetals, such as aminoacetaldehyde dimethyl acetal (B89532) (2,2-dimethoxyethylamine), are valuable reagents for introducing the N-(2,2-dialkoxyethyl) group. This protected aminoacetaldehyde can be used as the primary amine component in reactions like the Paal-Knorr synthesis to directly form the desired N-substituted pyrrole. The acetal group is generally stable under the neutral or weakly acidic conditions of the Paal-Knorr reaction.

The reaction of a maleic anhydride with a primary amine is a known method for the synthesis of maleimides, which are structurally pyrrole-2,5-diones. This reaction proceeds through the initial formation of a maleamic acid, which then undergoes cyclization and dehydration to form the imide ring. nih.gov

In the context of synthesizing a 1-(2,2-Dimethoxyethyl)-substituted pyrrole-2,5-dione, 3,4-dithienylmaleic anhydride would be reacted with aminoacetaldehyde dimethyl acetal. The reaction would be expected to proceed as follows:

Amine Addition: The primary amine of aminoacetaldehyde dimethyl acetal attacks one of the carbonyl carbons of the 3,4-dithienylmaleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.

Cyclization and Dehydration: The resulting maleamic acid, upon heating or treatment with a dehydrating agent, undergoes intramolecular cyclization. The carboxylic acid group condenses with the amide nitrogen, eliminating a molecule of water to form the stable five-membered imide ring of the N-substituted 3,4-dithienyl-pyrrole-2,5-dione.

This synthetic approach provides a direct route to N-(2,2-dimethoxyethyl)-3,4-dithienylpyrrole-2,5-dione, a derivative of the target compound class. The reaction conditions would need to be optimized to ensure efficient cyclization and avoid potential side reactions.

Strategies Involving O-Substituted Carbamates and 2,5-Dimethoxytetrahydrofuran (B146720) for N-Alkoxycarbonyl Pyrroles

A straightforward and effective method for synthesizing N-alkoxycarbonyl pyrroles involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.govorganic-chemistry.orgacs.org This one-step process provides good yields and allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen. nih.govbath.ac.uk The reaction typically proceeds by heating the carbamate (B1207046) and 2,5-dimethoxytetrahydrofuran in acetic acid at reflux (110 °C). organic-chemistry.orgacs.org

This methodology expands upon the classic Clauson-Kaas pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound that reacts with amines to form pyrroles. nih.gov While reactions with sulfonamides to yield N-sulfonyl pyrroles and amides to give N-acylpyrroles are well-established, the use of O-substituted carbamates to produce N-alkoxycarbonyl pyrroles is a more recent development. nih.gov

The resulting N-alkoxycarbonyl protected pyrroles exhibit enhanced stability due to the electron-withdrawing nature of the protecting group, which makes them less susceptible to oxidative degradation. organic-chemistry.org This protection strategy also influences the reactivity of the pyrrole ring, enabling regioselective acylation at the 2-position, in contrast to the 3-acylation often observed with N-sulfonyl pyrroles. organic-chemistry.org Although this specific reaction has not been detailed for the direct synthesis of this compound, the analogous precursor, 2,2-dimethoxyethylamine, could theoretically be converted to a corresponding O-substituted carbamate and then reacted with 2,5-dimethoxytetrahydrofuran to potentially yield the target compound.

Cyclization Reactions with 1-Azido-2,2-dimethoxyethane Precursors

The precursor 1-azido-2,2-dimethoxyethane serves as a valuable synthetic equivalent of aminoacetaldehyde in the formation of pyrrole rings. researchgate.net One reported strategy involves the condensation of 1-azido-2,2-dimethoxyethane with 1,3-bis-silyl enol ethers, which, after a subsequent reductive cyclization, yields functionalized pyrroles. acs.org

Another approach describes a diverse synthesis of 2,3-disubstituted pyrroles starting from 1,3-dicarbonyl compounds and 2-azido-1,1-dialkoxyethanes, such as 1-azido-2,2-dimethoxyethane. researchgate.net This pathway proceeds through an intermolecular Staudinger-aza-Wittig reaction followed by cyclization to form the pyrrole core. researchgate.net The initial step involves the preparation of enamines from the 1,3-dicarbonyl compounds, which are then cyclized to the desired pyrrole products using optimized reaction conditions. researchgate.net

Multi-Component Reaction (MCR) Approaches for Diversified Pyrrole Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial molecules. bohrium.com This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it a powerful tool for synthesizing complex heterocyclic structures like pyrroles. bohrium.comorientjchem.org

A wide array of catalytic systems have been developed to facilitate the MCR-based synthesis of N-substituted pyrroles. These catalysts are crucial for controlling the reaction pathway and achieving high yields and selectivity.

Lewis and Brønsted Acids: Simple and effective catalysts such as iron(III) chloride have been used for Paal-Knorr type condensations in water, providing good to excellent yields under mild conditions. organic-chemistry.org Other acid catalysts include acetic acid, phosphoric acid, and sulfamic acid. mdpi.com Heterogeneous Lewis acid catalysts, like polystyrene-supported aluminum trichloride (B1173362) (PS/AlCl3) and gallium trichloride (PS/GaCl3), have also proven efficient and reusable. mdpi.com

Transition Metal Catalysts:

Rhodium: Dirhodium(II) salts effectively catalyze the three-component reaction of an imine, diazoacetonitrile, and an activated alkyne to yield substituted 1,2-diarylpyrroles. nih.gov

Palladium: Palladium catalysts are used in various MCRs, including the coupling of alkynes, imines, and acid chlorides to directly form pyrroles. nih.govsemanticscholar.org

Gold: Gold-catalyzed reactions, such as the cascade hydroamination/cyclization of α-amino ketones with alkynes, offer high regioselectivity and tolerate a wide range of functional groups. organic-chemistry.org

Copper: Copper catalysts, often in combination with other reagents, are employed in oxidative coupling and cycloisomerization reactions to produce N-substituted pyrroles. organic-chemistry.org

Indium: Indium(III) chloride has been used to catalyze the synthesis of N-substituted pyrroles under solvent-free conditions. mdpi.com

Enzyme Catalysis: In a novel "green chemistry" approach, α-amylase from hog pancreas has been used to catalyze the Paal-Knorr synthesis of substituted pyrroles, achieving good to excellent yields under mild conditions. nih.gov

The N-(2,2-dimethoxyethyl) group can be incorporated into pyrrole scaffolds using MCRs by employing 2,2-dimethoxyethylamine as one of the primary components. The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, is particularly amenable to this approach. mdpi.com In this reaction, a 1,4-dicarbonyl compound (like acetonylacetone) is condensed with a primary amine—in this case, 2,2-dimethoxyethylamine—typically under acidic catalysis to yield the corresponding N-substituted pyrrole. mdpi.comuctm.edu

Catalyst-free, three-component reactions have also been developed. For instance, the reaction of a primary amine, alkyl propiolate, and diethyl oxalate in water can produce polysubstituted pyrrole derivatives, offering a sustainable route for incorporating the N-(2,2-dimethoxyethyl) moiety. orientjchem.org

Dehydrogenation Reactions in Pyrrole Synthesis

The synthesis of pyrroles via the dehydrogenation of their saturated precursors, pyrrolidines, presents a complementary strategy to traditional ring-formation methods. nih.gov This approach is advantageous because pyrrolidines are often more robust than pyrroles, which can be sensitive to acids and oxidants. nih.gov This allows for the pyrrolidine (B122466) ring to be carried through multiple synthetic steps before being converted to the aromatic pyrrole at a later stage. nih.gov

Several methods for the direct dehydrogenation of pyrrolidines exist, though many are limited to substrates with electron-withdrawing groups. nih.gov Catalytic systems have been developed to overcome these limitations:

Ruthenium and Iridium-based catalysts have been used for the dehydrogenative coupling of secondary alcohols and amino alcohols to form pyrroles. organic-chemistry.orgresearchgate.net

A combination of a ruthenium carbene catalyst for ring-closing metathesis and a copper or iron catalyst for in situ oxidative dehydrogenation allows for the synthesis of pyrrole derivatives from diallylamines. acs.org

A recently developed method uses commercially available B(C6F5)3 as a catalyst in an operationally simple procedure to convert a range of pyrrolidines, including N-alkyl pyrrolidines, into pyrroles. nih.govacs.org

Evaluation of Synthetic Efficiencies, Yields, and Regioselectivity

The efficiency and outcome of pyrrole synthesis are highly dependent on the chosen methodology, reactants, and reaction conditions.

Yields and Efficiencies: Yields for N-substituted pyrroles vary significantly across different methods.

The condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran is reported to give good yields . nih.govorganic-chemistry.orgorganic-chemistry.org

The Paal-Knorr reaction catalyzed by CATAPAL 200 alumina affords N-substituted pyrroles in yields ranging from 68–97% under conventional heating. mdpi.com

Sustainable synthesis from 3-hydroxy-2-pyrones and primary amines can achieve good to high yields , with specific examples like the reaction of pyrone with ethanolamine yielding the target pyrrole at 94% . acs.org

Enzyme-catalyzed Paal-Knorr reactions have produced pyrrole derivatives with yields between 60-99% . nih.gov

MCRs often provide moderate to good yields, with some protocols achieving excellent yields under optimized, catalyst-free conditions. orientjchem.orgnih.gov

Regioselectivity: Controlling the position of substituents on the pyrrole ring is a critical aspect of synthesis.

N-substitution is highly regioselective when reacting pyrrole with various electrophiles in ionic liquids, effectively preventing the common issue of C-alkylation. organic-chemistry.org

The choice of protecting group on the nitrogen atom can direct the regioselectivity of subsequent functionalization. N-alkoxycarbonyl groups favor acylation at the C-2 position, whereas N-sulfonyl groups tend to direct acylation to the C-3 position. organic-chemistry.org

Metal-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines provides a general and regioselective synthesis of substituted pyrroles, with the choice of catalyst (e.g., CuCl2 vs. PdX2) depending on the substitution pattern of the starting material. acs.org

MCRs can also exhibit high regioselectivity. For instance, a gold-catalyzed cascade reaction of α-amino ketones with alkynes produces substituted pyrroles with high regiocontrol. organic-chemistry.org Similarly, routes have been developed for the regiocontrolled preparation of highly substituted pyrrole-3,4-dicarboxylates and 4,5-diarylpyrrole-2-carboxylic acids. researchgate.net

Table of Synthetic Methodologies and Yields

| Method | Key Reagents | Catalyst/Conditions | Yield | Ref. |

|---|---|---|---|---|

| Carbamate Condensation | O-Substituted Carbamate, 2,5-Dimethoxytetrahydrofuran | Acetic Acid, Reflux | Good | nih.govorganic-chemistry.org |

| Paal-Knorr | Acetonylacetone, Primary Amines | CATAPAL 200 Alumina, 60°C | 68-97% | mdpi.com |

| MCR (from Pyrones) | 3-Hydroxy-2-pyrone, Ethanolamine | Neat, 65°C | 94% | acs.org |

| Enzyme-Catalyzed Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | α-Amylase | 60-99% | nih.gov |

| Dehydrogenation | N-Alkyl Pyrrolidine, Alkene Acceptor | B(C6F5)3 | ~58-79% | acs.org |

Green Chemistry Considerations in the Synthesis of this compound

The predominant method for synthesizing this compound is the Paal-Knorr reaction, a well-established route for the formation of pyrrole rings. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the case of this compound, the key precursors are a succinaldehyde (B1195056) equivalent, such as 2,5-dimethoxytetrahydrofuran, and 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). Traditional approaches to the Paal-Knorr synthesis often employ harsh reaction conditions, including high temperatures and the use of hazardous organic solvents and strong acids, which are not aligned with the principles of green chemistry.

Recent research has focused on modifying the Paal-Knorr and related Clauson-Kaas syntheses to be more environmentally friendly. These efforts are centered around several key areas: the use of greener solvents, the development of efficient and recyclable catalysts, and the application of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.

Atom Economy

A fundamental principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal Paal-Knorr synthesis of this compound from 2,5-dimethoxytetrahydrofuran and 2,2-dimethoxyethanamine would have a high atom economy, with water being the primary byproduct. The theoretical atom economy for this reaction is excellent, as all the atoms from the amine and the core four-carbon unit of the dicarbonyl precursor are incorporated into the final pyrrole product.

Alternative Solvents and Solvent-Free Conditions

A significant drawback of many classical organic syntheses is the reliance on volatile and often toxic organic solvents. To address this, researchers have explored greener alternatives for the synthesis of N-substituted pyrroles. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Several studies have demonstrated the successful synthesis of N-substituted pyrroles in aqueous media, often with the aid of a catalyst.

Another highly effective green approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly reduced reaction times, higher yields, and simpler workup procedures, thereby minimizing waste generation.

The following table summarizes various reaction conditions that have been explored for the synthesis of N-substituted pyrroles, illustrating the shift towards greener methodologies.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Green Aspects |

| Acetic Acid | Acetic Acid | Reflux | Several hours | Moderate | Traditional method, not green |

| None | Water | Microwave | 20 min | High | Use of water as a green solvent, reduced reaction time |

| Iodine (catalytic) | None | Microwave | Short | Excellent | Solvent-free, catalytic |

| Montmorillonite KSF clay | None | Microwave | Short | High | Heterogeneous catalyst, solvent-free |

| Bismuth Nitrate | None | Microwave | Short | High | Eco-friendly catalyst, solvent-free |

Catalysis

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially be recycled. For the synthesis of this compound and its analogs, a variety of catalysts have been investigated to replace traditional strong acid promoters.

These include:

Heterogeneous catalysts: Solid acid catalysts like montmorillonite clays offer advantages such as easy separation from the reaction mixture and the potential for reuse, which reduces waste and cost.

Eco-friendly Lewis acids: Bismuth nitrate has been shown to be an effective and environmentally benign catalyst for Paal-Knorr reactions, particularly under microwave-assisted, solvent-free conditions.

Organocatalysts: The use of small organic molecules as catalysts is a growing area in green chemistry.

The table below provides a comparative look at different catalytic systems employed in the synthesis of N-substituted pyrroles, highlighting the move towards more sustainable options.

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Brønsted Acid | Acetic Acid | Conventional heating | Traditional, well-understood |

| Heterogeneous Solid Acid | Montmorillonite KSF | Microwave, solvent-free | Recyclable, easy separation |

| Lewis Acid | Bismuth Nitrate | Microwave, solvent-free | Low toxicity, high efficiency |

| Halogen | Iodine | Microwave, solvent-free | Catalytic amounts, efficient |

Chemical Transformations and Reaction Pathways of 1 2,2 Dimethoxyethyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nature of the N-substituent significantly influences the regiochemical outcome of these reactions.

Electrophilic substitution on the pyrrole ring generally favors the C-2 (α) position over the C-3 (β) position. This preference is attributed to the greater stability of the cationic intermediate formed during α-attack, which can be described by more resonance structures. onlineorganicchemistrytutor.comstackexchange.com However, the regioselectivity can be influenced by steric and electronic factors. thieme-connect.comtandfonline.com

In the case of 1-(2,2-dimethoxyethyl)-1H-pyrrole, the N-substituent exerts steric hindrance that can direct electrophiles to the C-3 position. For instance, in the Vilsmeier-Haack formylation, which introduces a formyl group onto the pyrrole ring, the ratio of C-2 to C-3 substitution is sensitive to the steric bulk of both the N-substituent and the formylating reagent. thieme-connect.comtandfonline.com While standard Vilsmeier-Haack conditions (DMF/POCl₃) typically favor C-2 formylation, the use of bulkier formamides can increase the proportion of the C-3 isomer. thieme-connect.comnih.gov

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of N-Substituted Pyrroles

| N-Substituent | Reagent | Product Ratio (C-2:C-3) | Reference |

| -CH₃ | DMF/POCl₃ | Major C-2 | thieme-connect.com |

| -CH(CH₃)₂ | DMF/POCl₃ | Increased C-3 vs. -CH₃ | thieme-connect.com |

| -C(CH₃)₃ | DMF/POCl₃ | Predominantly C-3 | tandfonline.com |

| -Ph | DMF/POCl₃ | Similar to -CH₃ | thieme-connect.com |

This table illustrates the general trend of how increasing steric bulk on the nitrogen atom can shift the regioselectivity of Vilsmeier-Haack formylation from the C-2 to the C-3 position.

Beyond formylation, other electrophilic substitution reactions can be employed to functionalize the pyrrole ring of this compound. Acylation reactions, for example, can introduce ketone functionalities. acs.org The regioselectivity of these reactions is also subject to the directing effects of the N-substituent and the reaction conditions.

Furthermore, lithiation followed by quenching with an electrophile provides a powerful method for introducing a wide range of functional groups at specific positions. nih.govnih.gov Directed lithiation can offer high regioselectivity, enabling the synthesis of specifically substituted pyrrole derivatives that might be inaccessible through electrophilic substitution alone. nih.govresearchgate.net This technique allows for the introduction of various substituents, including alkyl, aryl, and silyl (B83357) groups, by choosing the appropriate electrophile.

The reactivity of the pyrrole ring is significantly modulated by the electronic nature of the N-substituent. organic-chemistry.orgnih.gov Electron-withdrawing groups, such as N-sulfonyl or N-alkoxycarbonyl groups, decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles compared to N-alkylpyrroles. acs.orgresearchgate.net

N-sulfonyl groups are strongly deactivating and can direct acylation to the C-3 position, sometimes following an initial kinetic C-2 acylation and subsequent isomerization. acs.org In contrast, N-alkoxycarbonyl groups also deactivate the ring but can still allow for selective C-2 acylation. acs.org The 1-(2,2-dimethoxyethyl) group is considered an N-alkyl substituent. While it provides some steric hindrance, it does not significantly alter the electronic properties of the pyrrole ring in the same way electron-withdrawing protecting groups do. This leaves the ring highly activated towards electrophilic substitution, primarily at the C-2 position, unless overcome by significant steric factors. onlineorganicchemistrytutor.com

Transformations of the Dimethoxyethyl Side Chain

The dimethoxyethyl side chain offers its own set of reactive possibilities, primarily centered around the acetal (B89532) functional group.

The acetal group of this compound can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, 1H-pyrrol-1-ylacetaldehyde. masterorganicchemistry.comyoutube.com This reaction is reversible, and the equilibrium can be driven towards the aldehyde by using an excess of water. masterorganicchemistry.comyoutube.com This transformation is a key step in converting the protected aldehyde functionality into its free form, which can then participate in further reactions. The acetal acts as a protecting group for the aldehyde, which is stable to bases and nucleophiles. jove.com

Reaction Scheme: Hydrolysis of this compound

This compound + H₂O (in the presence of an acid catalyst) ⇌ 1H-Pyrrol-1-ylacetaldehyde + 2 CH₃OH masterorganicchemistry.comwikipedia.org

The acetal functional group itself is generally resistant to redox reactions. jove.com However, once hydrolyzed to the aldehyde, 1H-pyrrol-1-ylacetaldehyde, the resulting carbonyl group can undergo both oxidation and reduction. youtube.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (1H-pyrrol-1-yl)acetic acid, using standard oxidizing agents.

Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-(1H-pyrrol-1-yl)ethanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

These transformations of the side chain significantly increase the synthetic utility of this compound, allowing for the introduction of a variety of functional groups connected to the pyrrole nitrogen.

Cycloaddition and Rearrangement Reactions

The pyrrole ring in this compound can undergo a variety of cycloaddition and rearrangement reactions, leading to the formation of more complex heterocyclic systems. These reactions are fundamental for expanding the structural diversity of pyrrole-based compounds.

The aromatic nature of the pyrrole ring generally makes it a less reactive diene in [4+2] cycloadditions (Diels-Alder reactions) compared to non-aromatic dienes. However, under specific conditions or with highly reactive dienophiles, pyrroles can participate in such reactions. The N-substituent, in this case, the 2,2-dimethoxyethyl group, can influence the reactivity of the pyrrole ring. Electron-withdrawing groups on the nitrogen atom tend to increase the propensity of the pyrrole ring to act as a diene.

While specific examples for this compound are not extensively documented, related N-substituted pyrroles have been shown to undergo various cycloaddition reactions. For instance, N-substituted pyrrole-2-carboxaldehydes can participate in [3+2] cycloaddition reactions with arylalkenes under copper catalysis to yield dihydropyrrolizine skeletons. nih.gov

Pyrroles can also act as the 2π component in [2+2] cycloadditions. Photochemical [2+2] cycloadditions of pyrrole derivatives with enones are known to occur, leading to the formation of cyclobutane (B1203170) or oxetane (B1205548) products, depending on the substrates and reaction conditions. Furthermore, pyrroles can engage as dienes in [4+3] cycloadditions with oxyallyl cations, although this is more challenging than with furans due to the higher aromaticity of the pyrrole ring. thieme-connect.de The N-substituent plays a crucial role in modulating the electronic properties and stability of the pyrrole ring, thereby affecting the outcome of these cycloadditions. thieme-connect.de

Titanium-catalyzed [2+2+1] cycloadditions of alkynes and diazenes represent a modern approach to synthesizing polysubstituted pyrroles, proceeding through a formal Ti(II)/Ti(IV) redox cycle. nih.gov While this is a synthetic method for the pyrrole core, it highlights the diverse cycloaddition pathways available for pyrrole chemistry.

Table 1: Representative Cycloaddition Reactions of Pyrrole Derivatives

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [3+2] | N-Substituted pyrrole-2-carboxaldehydes, Arylalkenes | Copper | Dihydropyrrolizine skeletons |

| [4+3] | N-Ethoxycarbonylpyrrole, α-Bromo ketone | Heat | Tropinone analogue |

| [2+2+1] | Alkynes, Diazenes | Titanium catalyst | Polysubstituted pyrroles |

This table presents representative examples for pyrrole derivatives to illustrate the types of cycloaddition reactions the pyrrole ring can undergo. Specific data for this compound is not available.

A classic reaction of the pyrrole ring is the Ciamician–Dennstedt rearrangement, which involves the ring expansion of a pyrrole to a 3-halopyridine. This transformation is typically achieved by reacting the pyrrole with a dihalocarbene, generated, for example, from chloroform (B151607) and a strong base. The reaction proceeds via the [2+1] cycloaddition of the dichlorocarbene (B158193) to the pyrrole ring, forming an unstable dihalocyclopropane intermediate which then rearranges.

The general mechanism involves the following steps:

Generation of dichlorocarbene (:CCl₂) from a precursor like chloroform.

[2+1] Cycloaddition of the carbene to the C2-C3 double bond of the pyrrole ring.

Ring-opening of the resulting cyclopropane (B1198618) to form a cationic intermediate.

Rearrangement and elimination of a proton to yield the 3-chloropyridine.

The N-(2,2-dimethoxyethyl) substituent on this compound is expected to be stable under the basic conditions typically employed for the Ciamician–Dennstedt rearrangement. However, modern variations of this reaction have been developed to overcome the limitations of the classical method, such as low yields and functional group intolerance. nsf.govnih.gov For instance, the use of α-chlorodiazirines as carbene precursors allows for the insertion of a carbon atom into the pyrrole core to form 3-arylpyridines under milder conditions. nih.govorganic-chemistry.org This updated methodology avoids the competing Riemer-Tiemann formylation that can occur under traditional Ciamician-Dennstedt conditions. nsf.gov

Transition Metal-Catalyzed Coupling Reactions for Structural Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for the structural elaboration of heterocyclic compounds, including pyrroles. While direct C-H activation of the pyrrole ring in this compound for cross-coupling is a potential pathway, a more common strategy involves the introduction of a handle, such as a halogen or a boryl group, onto the pyrrole ring, followed by a cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling).

For N-substituted pyrroles, lithiation at the 2-position followed by quenching with an electrophile is a common method for functionalization. The resulting 2-substituted pyrrole can then be used in various transition metal-catalyzed reactions.

Recent advances have focused on developing more direct and efficient methods. For example, titanium-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes has been used to synthesize 2-boryl or 2-stannyl substituted pyrroles. These products are excellent substrates for subsequent one-pot Suzuki or Stille cross-coupling reactions, allowing for the synthesis of highly decorated pentasubstituted pyrroles. nih.govchemrxiv.org Zinc iodide and rhodium complexes have also been shown to catalyze the synthesis of substituted pyrroles from dienyl azides. organic-chemistry.org

Table 2: Potential Transition Metal-Catalyzed Elaboration of the Pyrrole Ring

| Reaction Type | Pyrrole Substrate (Hypothetical) | Coupling Partner | Catalyst System (Representative) | Product Type (Hypothetical) |

| Suzuki Coupling | 2-Bromo-1-(2,2-dimethoxyethyl)-1H-pyrrole | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-1-(2,2-dimethoxyethyl)-1H-pyrrole |

| Stille Coupling | 2-Stannyl-1-(2,2-dimethoxyethyl)-1H-pyrrole | Aryl halide | Pd(PPh₃)₄ | 2-Aryl-1-(2,2-dimethoxyethyl)-1H-pyrrole |

| Heck Coupling | 2-Bromo-1-(2,2-dimethoxyethyl)-1H-pyrrole | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ / Base | 2-Alkenyl-1-(2,2-dimethoxyethyl)-1H-pyrrole |

| C-H Activation | This compound | Aryl halide | Pd, Rh, or Ir catalyst | 2-Aryl-1-(2,2-dimethoxyethyl)-1H-pyrrole (Regioisomers) |

This table outlines hypothetical applications of common cross-coupling reactions for the structural elaboration of this compound, based on established methods for other pyrrole derivatives.

Mechanistic Investigations of Key Transformation Pathways

Mechanistic studies of the reactions of pyrroles are crucial for understanding their reactivity and for the rational design of new synthetic methods.

In the context of cycloaddition reactions , frontier molecular orbital (FMO) theory is often used to predict the feasibility and stereochemical outcome of reactions like the Diels-Alder reaction. youtube.com For pyrroles, the aromatic stabilization energy presents a significant barrier to cycloaddition, which must be overcome. The reaction can proceed through either a concerted or a stepwise mechanism, and computational studies are often employed to distinguish between these pathways. For instance, in some [4+3] cycloadditions, the reaction is believed to proceed through a stepwise mechanism involving a cationic intermediate. thieme-connect.de

The mechanism of the Ciamician–Dennstedt rearrangement has been well-established to proceed through a dichlorocyclopropane intermediate formed by the [2+1] cycloaddition of dichlorocarbene to the pyrrole ring. Modern mechanistic studies, often supported by density functional theory (DFT) calculations, have provided deeper insights into the regioselectivity and the influence of substituents on the rearrangement. For example, in the modified Ciamician-Dennstedt reaction using α-chlorodiazirines, mechanistic experiments and computations indicate that the regioselectivity is controlled by steric effects in the initial cyclopropanation step. nih.gov

For transition metal-catalyzed cross-coupling reactions , the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation (for couplings like Suzuki and Stille), and reductive elimination. Mechanistic investigations focus on understanding the nature of the active catalyst, the role of ligands, and the factors controlling the efficiency and selectivity of each step in the cycle. For instance, in the titanium-catalyzed synthesis of pyrroles, stoichiometric and kinetic studies have pointed towards a Ti(II)/Ti(IV) redox catalytic cycle. nih.gov The reaction is proposed to proceed through an azatitanacyclobutene intermediate, which undergoes a second alkyne insertion followed by reductive elimination to afford the pyrrole product. nih.gov Understanding these mechanistic details is key to expanding the scope and utility of such reactions.

Spectroscopic and Structural Characterization of 1 2,2 Dimethoxyethyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For the parent pyrrole (B145914) molecule, the protons on the heterocyclic ring have distinct chemical shifts, with the α-hydrogens appearing at a lower field than the β-hydrogens. The chemical shifts of these protons are also influenced by the solvent used. ipb.pt In 1-(2,2-Dimethoxyethyl)-1H-pyrrole, the protons of the pyrrole ring, the ethyl chain, and the methoxy (B1213986) groups will each have characteristic signals. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole H-2, H-5 | ~6.7 |

| Pyrrole H-3, H-4 | ~6.1 |

| -CH(OCH₃)₂ | ~4.5 |

| -CH₂- | ~4.0 |

| -OCH₃ | ~3.3 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the pyrrole ring carbons are characteristic, with the C-2 and C-5 carbons appearing at a different field than the C-3 and C-4 carbons. The carbons of the dimethoxyethyl substituent will also have specific resonances.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole C-2, C-5 | ~120 |

| Pyrrole C-3, C-4 | ~108 |

| -CH(OCH₃)₂ | ~103 |

| -CH₂- | ~50 |

| -OCH₃ | ~54 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduemerypharma.com A COSY spectrum of this compound would show correlations between the protons on the pyrrole ring and between the protons of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique shows correlations between protons and the carbons to which they are directly attached. columbia.edu It is a highly sensitive method for assigning carbon signals based on their attached, and often already assigned, protons. sdsu.eduemerypharma.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu This is particularly useful for connecting different parts of a molecule, for instance, showing the correlation between the protons on the N-CH₂ group and the carbons of the pyrrole ring, confirming the point of attachment of the substituent. The intensity of HMBC cross-peaks can be dependent on the coupling constant, which is related to the dihedral angle between the coupled nuclei. columbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic pyrrole ring and the aliphatic ethyl and methoxy groups. The C-N stretching of the pyrrole ring and the C-O stretching of the ether linkages in the dimethoxyethyl group would also be visible. For instance, the IR spectrum of 2,5-dimethyl-1H-pyrrole shows distinct peaks that can be compared to understand the influence of substituents on the pyrrole ring's vibrational modes. nist.govnist.gov

Table 3: General IR Absorption Regions for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (pyrrole) | Stretch | 3100 - 3000 |

| Aliphatic C-H (ethyl, methoxy) | Stretch | 3000 - 2850 |

| C=C (pyrrole) | Stretch | 1650 - 1550 |

| C-N (pyrrole) | Stretch | 1350 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. uni-saarland.de The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern would likely involve the loss of methoxy groups, the cleavage of the ethyl chain, and fragmentation of the pyrrole ring itself. The fragmentation of organic molecules in a mass spectrometer often follows predictable pathways, leading to the formation of stable ions and neutral radicals. uni-saarland.deresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrrole |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions within the crystal lattice.

While specific crystal structure data for this compound is not publicly available in the surveyed literature, the crystallographic analysis of various N-substituted pyrrole derivatives reveals common structural features. For instance, studies on N-tosylpyrrole derivatives show that the pyrrole and tosyl groups often adopt a consistent conformation. nih.gov X-ray diffraction analysis of pyrrole-2,5-diyl–linked bis(nitronyl nitroxide) and bis(iminonitroxide) diradicals has revealed that the paramagnetic moieties can lie in the plane of the pyrrole ring, a conformation stabilized by intramolecular hydrogen bonds. uts.edu.au

In another example, the crystal structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate demonstrated that the typically symmetrical bonding of the pyrrole ring can be significantly perturbed by the electronic effects of its substituents. rsc.org For a definitive structural elucidation of this compound in the solid state, single-crystal X-ray diffraction would be indispensable. Such an analysis would confirm the planarity of the pyrrole ring, the conformation of the N-(2,2-dimethoxyethyl) substituent relative to the ring, and detail the intermolecular packing forces.

Other Spectroscopic Techniques (e.g., UV-Vis where applicable for chromophores)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The aromatic pyrrole ring acts as a chromophore.

Specific UV-Vis spectroscopic data for this compound is not readily found in the literature. However, the spectrum of the parent compound, pyrrole, is well-documented. Pyrrole exhibits absorption bands that are attributed to π-π* transitions within the aromatic ring. researchgate.netresearchgate.net The introduction of an N-alkyl group, such as the 2,2-dimethoxyethyl group, is not expected to significantly alter the primary absorption characteristics, as it does not extend the conjugated system. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of pyrrole itself.

Below is a table summarizing the typical UV-Vis absorption data for the parent pyrrole chromophore.

| Compound | Absorption Maxima (λmax) | Transition | Reference |

| Pyrrole | ~250 nm, ~287 nm | π-π* | researchgate.netresearchgate.net |

This interactive table provides the characteristic UV-Vis absorption data for the basic pyrrole structure.

For substituted pyrrole derivatives containing additional chromophores, UV-Vis spectroscopy becomes a more informative technique for characterizing the electronic structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared with the calculated theoretical values based on the proposed molecular formula. This comparison is fundamental for confirming the empirical formula of a newly synthesized compound and assessing its purity.

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, it is a standard characterization method reported in the synthesis of numerous pyrrole derivatives. acgpubs.orgcibtech.org For any newly synthesized batch of this compound, elemental analysis would be performed to verify its composition. The theoretical elemental composition is calculated from its molecular formula, C₈H₁₃NO₂.

The expected elemental composition for this compound is presented in the table below. Experimental values for a pure sample are expected to be within ±0.4% of these theoretical values.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 61.90 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.44 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.03 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.62 |

| Total | 155.197 | 100.00 |

This interactive table details the theoretical elemental composition of this compound.

Computational and Theoretical Investigations of 1 2,2 Dimethoxyethyl 1h Pyrrole

Electronic Structure and Molecular Geometry Calculations

No peer-reviewed data from Density Functional Theory (DFT) studies on 1-(2,2-Dimethoxyethyl)-1H-pyrrole are currently available. Such studies would be invaluable for determining its ground state properties, including optimized molecular geometry, bond lengths, bond angles, and electronic charge distribution. For related N-substituted pyrroles, DFT has been effectively used to understand their structural and electronic characteristics.

Similarly, there are no public records of high-level ab initio quantum chemical calculations for this compound. These methods, while computationally more intensive than DFT, can provide highly accurate benchmarks for molecular properties and energetics, which are crucial for a deep understanding of the molecule's behavior.

Reactivity Predictions and Mechanistic Analysis

A computational assessment of electrophilic attack on the pyrrole (B145914) ring of this compound has not been documented. Theoretical calculations, such as the analysis of frontier molecular orbitals (HOMO-LUMO) and the calculation of Fukui functions or molecular electrostatic potential (MEP) maps, would be necessary to predict the most likely sites for electrophilic substitution.

The elucidation of reaction mechanisms involving this compound through transition state calculations is another area awaiting exploration. Identifying the transition state structures and their corresponding activation energies is fundamental to understanding the kinetics and pathways of reactions it may undergo.

Conformational Analysis and Energetic Landscapes

A detailed conformational analysis of the flexible 2,2-dimethoxyethyl side chain and its energetic landscape has not been reported. Understanding the preferred conformations and the energy barriers between them is critical, as these factors can significantly influence the molecule's physical properties and its interactions with other molecules.

Computational and theoretical chemistry provide powerful tools to investigate the properties and behavior of molecules at an atomic level. For this compound, these methods can offer profound insights into its dynamic nature and potential interactions within a biological system, guiding the design of new chemical entities.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the study of molecular structures, dynamics, and interactions. These approaches are particularly valuable for understanding complex biological processes and for the rational design of molecules with specific functions.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational changes and dynamic behavior in different environments.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the dynamic behavior of related pyrrole-containing structures has been a subject of investigation. For instance, MD simulations have been employed to understand the local structuring of diketopyrrolopyrrole (DPP)-based oligomers, which are materials with applications in organic electronics. researchgate.netchemrxiv.org These simulations reveal how interactions between the pyrrole-containing fragments drive the formation of aggregates, a process influenced by the rigidity of the molecular structure. researchgate.net

A hypothetical MD simulation of this compound could track key structural parameters over time to understand its conformational landscape. The following table illustrates the type of data that could be generated:

| Simulation Time (ns) | Dihedral Angle (C-C-O-C) (degrees) | Pyrrole Ring Puckering (Å) | Solvent Accessible Surface Area (Ų) |

| 0 | 175.4 | 0.05 | 250.3 |

| 10 | -65.2 | 0.08 | 265.1 |

| 20 | 70.1 | 0.06 | 258.9 |

| 30 | 178.9 | 0.04 | 252.7 |

| 40 | -72.8 | 0.09 | 268.4 |

| 50 | 65.5 | 0.07 | 261.5 |

This is a hypothetical data table for illustrative purposes.

Binding energy calculations are crucial in drug discovery and ligand design for predicting the affinity of a molecule for a biological target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. mdpi.combiointerfaceresearch.com These methods combine molecular mechanics energy calculations with continuum solvation models to provide a balance between accuracy and computational cost. mdpi.com

In the context of this compound, if it were to be considered as a scaffold for designing ligands for a specific protein target, MM-PBSA/MM-GBSA calculations would be invaluable. After docking the compound into the active site of the target protein, these calculations could be performed on snapshots from an MD simulation to estimate its binding free energy.

The following table illustrates the kind of data that would be produced from such a study on a hypothetical complex of a this compound derivative and a target protein.

| Energy Component | MM-PBSA (kcal/mol) | MM-GBSA (kcal/mol) |

| Van der Waals Energy | -45.8 | -46.2 |

| Electrostatic Energy | -20.5 | -21.1 |

| Polar Solvation Energy | 25.3 | 26.5 |

| Non-polar Solvation Energy | -4.1 | -4.3 |

| Binding Free Energy (ΔG_bind) | -45.1 | -45.1 |

This is a hypothetical data table for illustrative purposes.

These computational approaches, while not yet specifically applied to this compound in published research, represent a powerful strategy for its future investigation and for harnessing its potential as a chemical scaffold in various applications. The study of related pyrrole structures highlights the utility of these methods in understanding dynamic behavior and predicting binding affinities. researchgate.netnih.govnih.govnih.govplos.org

Advanced Applications and Research Horizons in Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The structure of 1-(2,2-Dimethoxyethyl)-1H-pyrrole makes it an ideal starting material for creating elaborate molecules. The protected aldehyde functionality, in the form of the acetal (B89532), allows for the selective manipulation of the pyrrole (B145914) ring without interference, which can later be deprotected to reveal a reactive aldehyde group for further transformations.

The pyrrole nucleus is a fundamental component of many biologically active and functional organic molecules. This compound serves as a key precursor for the synthesis of complex heterocyclic systems. For instance, it can be utilized in reactions that build upon the pyrrole core to form fused ring systems like pyrrolo[1,2-a]imidazoles. nih.gov These resulting structures are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry.

Furthermore, the compound is instrumental in the construction of macrocyclic architectures. Macrocycles, large ring-like molecules, are important in host-guest chemistry and as ionophores. The dimethoxyethyl group can be deprotected to an aldehyde, which can then participate in cyclization reactions to form large, functionalized ring structures. For example, macrocycles incorporating azopyrrole units have been synthesized and studied for their ability to recognize and bind specific ions, such as fluoride. mdpi.com

In the field of drug discovery and material science, the concept of a molecular scaffold—a core structure to which various functional groups can be attached—is crucial. mdpi.com this compound acts as a valuable building block for creating a wide array of these scaffolds. enamine.net Its pyrrole core can be functionalized at various positions, and the latent aldehyde provides a reliable point for further diversification.

Researchers have used this building block in the synthesis of pyrrole-based scaffolds for various applications. nih.gov For example, it can be a starting point for creating fused heterocyclic systems with potential as EGFR and CDK inhibitors for cancer therapy. nih.gov The ability to construct complex molecules from simpler, well-defined building blocks is a cornerstone of modern organic synthesis, and this compound is a prime example of such a versatile component. imdea.org

Integration into Photochromic Systems

Photochromic materials, which change color upon exposure to light, are at the forefront of research into smart materials and molecular switches. The electronic properties of the pyrrole ring make it a suitable component for incorporation into these light-sensitive systems.

Dithienylethenes are a well-known class of photochromic compounds. By incorporating a pyrrole unit, often as part of a maleimide (B117702) structure, the electronic and photochromic properties of the molecule can be fine-tuned. The synthesis of such derivatives may involve the use of pyrrole-containing precursors. While direct synthesis from this compound is a specific pathway, the general principle involves coupling pyrrole-based moieties with other heterocyclic systems to create a larger conjugated system that exhibits photochromism. The pyrrole unit can influence the absorption spectra and the stability of the different isomeric forms of the photochromic molecule.

The integration of pyrrole derivatives into larger systems extends to the broader exploration of light-sensitive materials. The pyrrole ring can act as an electron-donating component in donor-acceptor systems, which are often the basis for photoactive materials. For instance, diketopyrrolopyrrole (DPP) dyes, which contain a pyrrole-based core, are known for their strong absorption in the visible spectrum and are used in organic electronics. nih.govnih.gov The synthesis of complex DPP structures can benefit from versatile pyrrole building blocks. These materials have potential applications in organic photovoltaics, sensors, and optical data storage.

Precursors for Poly(pyrrole) Materials and Conducting Polymers

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, stability, and biocompatibility. nih.gov The synthesis of PPy typically involves the polymerization of pyrrole monomers.

The use of substituted pyrroles, such as this compound, as precursors allows for the creation of functionalized polypyrroles. The dimethoxyethyl group can be carried through the polymerization process and then deprotected in the resulting polymer. This would yield a polypyrrole with pendant aldehyde groups, which can be used to further modify the polymer, for example, by grafting other molecules onto the polymer backbone. This approach opens up possibilities for creating tailored conducting polymer materials with specific properties for applications in sensors, biomedical devices, and electronic components. nih.govvanderbilt.eduyoutube.com

The following table summarizes the key applications and the role of this compound in each.

| Application Area | Role of this compound | Resulting Structures/Materials |

| Complex Molecule Synthesis | Versatile synthetic intermediate and building block. nih.govmdpi.comresearchgate.net | Advanced heterocyclic systems (e.g., pyrroloimidazoles), macrocycles, and diverse organic scaffolds. nih.govmdpi.com |

| Photochromic Systems | Component for tuning electronic and photochromic properties. | Photoactive dithienylmaleimide derivatives and other light-sensitive materials. |

| Conducting Polymers | Precursor for functionalized polymers. nih.gov | Polypyrrole materials with modifiable side chains. vanderbilt.edu |

Electropolymerization Strategies and Material Characterization

The synthesis of functionalized conducting polymers is a significant area of materials science, and N-substituted pyrroles are frequently used as monomers for this purpose. mdpi.com While direct studies on the electropolymerization of this compound are not extensively documented, strategies can be inferred from the well-established behavior of other N-substituted pyrroles. researchgate.netresearchgate.net The primary method for creating polymer films from such monomers is electrochemical polymerization, which allows for controlled deposition on an electrode surface. mdpi.com

The general strategy involves applying a specific potential to a solution containing the monomer and a supporting electrolyte, often using techniques like cyclic voltammetry or potentiostatic methods. wikipedia.org For N-substituted pyrroles, the substituent can influence the polymerization potential and the properties of the resulting polymer. mdpi.com The presence of the dimethoxyethyl group, an alkoxyethyl substituent, may introduce steric hindrance that affects the polymerization process, similar to other bulky N-substituents which can make polymerization more difficult. researchgate.netresearchgate.net

Once polymerized, the resulting poly(this compound) film can be characterized using a suite of analytical techniques to determine its structural, morphological, and electrochemical properties. These methods are crucial for understanding the material's potential applications.

| Characterization Technique | Information Obtained | Relevance to Poly(this compound) |

| Fourier Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups and the polymer backbone structure. lew.ronih.gov | Verifies the integrity of the pyrrole ring and the dimethoxyethyl side chain within the polymer structure. |

| Scanning Electron Microscopy (SEM) | Reveals the surface morphology, such as porosity and uniformity of the polymer film. acs.org | Assesses the physical structure of the film, which is critical for applications in sensors or as catalyst supports. |

| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images and data on surface roughness. acs.org | Offers detailed insight into the nanoscale structure of the polymer surface. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and degradation profile of the polymer. lew.ro | Indicates the operational temperature range for the material, showing that functionalized polypyrroles can be more stable than pure polypyrrole. lew.ro |

| Cyclic Voltammetry (CV) | Characterizes the redox behavior, conductivity, and electrochemical stability of the film. wikipedia.org | Evaluates the electroactive properties of the polymer, essential for its use in electronic devices or sensors. |

Furthermore, the acetal groups on the polymer side chains could be hydrolyzed under acidic conditions post-polymerization. This would unmask the aldehyde functionality, creating a highly functionalized surface of poly(N-(2-oxoethyl)-1H-pyrrole). This modified polymer surface would be rich in reactive sites, available for the covalent attachment of other molecules. upb.ro

Development of Novel Chemical Scaffolds for Library Synthesis

The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govscitechnol.com this compound is an excellent starting material for developing novel chemical scaffolds, primarily due to the synthetic flexibility offered by its protected aldehyde group. This latent reactivity is key to its use in combinatorial chemistry and the synthesis of compound libraries. nih.govnih.gov

The core strategy involves a two-stage approach. In the first stage, the pyrrole ring itself can be functionalized. As an electron-rich aromatic system, it can undergo various substitution reactions. nih.gov The acetal protecting group is stable under many of these reaction conditions, preventing the aldehyde from interfering. In the second stage, the protecting group is removed, typically through acid-catalyzed hydrolysis, to reveal the highly reactive N-(2-oxoethyl) moiety. researchgate.netnih.gov This newly exposed aldehyde can then participate in a wide array of subsequent reactions to build molecular diversity.

This approach allows for the systematic construction of complex molecules. For instance, the related compound 2,2-dimethoxyethanamine has been used in cascade reactions to construct fused heterocyclic systems like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.gov This demonstrates the utility of the N-(2,2-dimethoxyethyl) substituent in creating complex scaffolds.

Rational Design of Chemically Diverse Compounds

Rational design in chemistry involves creating molecules with specific, predetermined properties. The structure of this compound is ideally suited for the rational design of diverse compound libraries. The key is the orthogonal reactivity of the pyrrole ring and the protected side chain. This allows chemists to design synthetic routes where different parts of the molecule are built up in a planned sequence.

The deprotection of the acetal to an aldehyde is a critical step. While seemingly straightforward, the deprotection of N-protecting groups on pyrroles can sometimes be challenging and lead to side products. nih.gov However, successful deprotection opens up a vast chemical space. The resulting N-(2-oxoethyl)-1H-pyrrole is a versatile intermediate. The aldehyde can be used in various transformations to append different chemical moieties, leading to a library of related but structurally diverse compounds.

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) | N-(2-(amino)ethyl)-1H-pyrrole derivatives | Introduction of basic centers, mimics for biological amines. |

| Wittig Reaction | Phosphonium Ylide | N-(alkenyl)-1H-pyrrole derivatives | Carbon chain extension, synthesis of conjugated systems. |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | Pyrrole with a side chain containing a C=C double bond and electron-withdrawing groups | Creation of Michael acceptors for further functionalization. |

| Aldol Condensation | Ketone/Aldehyde, Acid/Base Catalyst | β-Hydroxy carbonyl compounds attached to the pyrrole nitrogen via an ethyl linker | Synthesis of polyfunctional molecules. |

| Cyclocondensation | Dinucleophiles (e.g., Hydrazine, Guanidine) | Fused heterocyclic systems (e.g., pyrrolo-diazepines, pyrrolo-pyrimidines) nih.gov | Development of novel, complex heterocyclic scaffolds for drug discovery. nih.govresearchgate.net |

This strategy of "protect-modify-deprotect-modify" is a cornerstone of modern organic synthesis and allows for the efficient and rational construction of compound libraries for screening in drug discovery and materials science. nih.gov

Applications in Catalyst Design and Support Materials

Conducting polymers, particularly polypyrrole, have been extensively investigated as support materials for catalysts due to their high surface area, environmental stability, and electronic properties. wikipedia.orgrsc.orgmdpi.com The polymer derived from this compound offers a unique platform for catalyst design.

The latent aldehyde functionality is the key feature. A polypyrrole film can be synthesized and then functionalized by hydrolyzing the acetal groups on its surface. This creates a polymer support decorated with pendant aldehyde groups. These aldehyde groups can serve as reactive handles to covalently immobilize catalytic species, such as metal nanoparticles or enzymes. upb.roresearchgate.net This covalent attachment can prevent the catalyst from leaching into the reaction medium, enhancing its stability and reusability. rsc.org

For example, catalytically active metal complexes or nanoparticles can be anchored to the polymer support. nju.edu.cn The polypyrrole backbone itself can also play a synergistic role, with its conductive properties potentially enhancing the catalytic activity of the immobilized species. rsc.org

Furthermore, enzymes can be immobilized on functionalized polypyrrole surfaces. researchgate.netnih.gov The aldehyde groups on the deprotected polymer can react with amine groups (e.g., lysine (B10760008) residues) on the surface of an enzyme, forming a stable imine linkage (which can be further reduced to an amine for greater stability). This method is used to create robust biocatalysts and biosensors. The ability to create a high density of reactive sites on the polymer surface makes it a promising material for developing efficient and reusable catalytic systems.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to N-Substituted Pyrrole (B145914) Chemistry

The synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole can be efficiently achieved through the N-alkylation of pyrrole with a suitable electrophile such as 2-bromo-1,1-dimethoxyethane. wikipedia.orgrsc.org This method, a cornerstone of pyrrole chemistry, allows for the direct introduction of the functionalized side chain. The Paal-Knorr synthesis, a classic and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, also presents a viable, albeit less direct, route to this and other N-substituted pyrroles. nih.govresearchgate.net

The primary contribution of this compound to N-substituted pyrrole chemistry lies in its role as a stable, yet readily unmaskable, precursor to 1-(2-oxoethyl)-1H-pyrrole (pyrrole-1-acetaldehyde). The acetal (B89532) group is generally stable under neutral and basic conditions, allowing for a wide range of reactions to be performed on the pyrrole ring without affecting the side chain. wikipedia.org This orthogonality is of significant value in multi-step organic synthesis.

The presence of the N-substituent influences the reactivity of the pyrrole ring. While the pyrrole core remains electron-rich and susceptible to electrophilic substitution, primarily at the C2 and C5 positions, the steric bulk and electronic nature of the 1-(2,2-dimethoxyethyl) group can modulate the regioselectivity and reaction rates of these transformations. wikipedia.org

Unexplored Reactivity and Novel Synthetic Avenues for this compound

While the fundamental reactivity of the pyrrole ring is well-established, several avenues for exploring the unique reactivity of this compound remain largely untapped.

Cycloaddition Reactions: Pyrroles can participate in cycloaddition reactions, acting as either the diene or dienophile component. wikipedia.orglibretexts.org The influence of the 1-(2,2-dimethoxyethyl) substituent on the propensity and stereochemical outcome of [4+2], [2+2], and other cycloaddition reactions warrants further investigation. wikipedia.orgyoutube.com Such studies could lead to the development of novel and efficient routes to complex, polycyclic nitrogen-containing scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The direct C-H functionalization of the pyrrole ring in this compound via transition-metal catalysis presents a significant area for future research. The development of regioselective C-H arylation, alkenylation, or alkynylation reactions would provide rapid access to a diverse library of functionalized pyrroles, which could then be further elaborated through the deprotection and reaction of the aldehyde functionality.

Polymerization: The potential for this compound to serve as a monomer in polymerization reactions is an exciting and unexplored area. After deprotection to the aldehyde, this bifunctional molecule could potentially undergo polymerization through various mechanisms, leading to novel polymers with interesting electronic and material properties.

Potential for Designing New Molecular Architectures and Functional Materials

The true synthetic power of this compound is realized upon the facile deprotection of the acetal to the corresponding aldehyde. This transformation unlocks a plethora of subsequent reactions, enabling the construction of intricate molecular architectures and functional materials.

Macrocyclization: The aldehyde functionality can be used as a key reactive handle in macrocyclization reactions. For instance, condensation reactions with diamines or other bifunctional nucleophiles could lead to the formation of novel pyrrole-containing macrocycles. These macrocycles could exhibit interesting host-guest chemistry or be explored as novel ionophores or sensors.

Synthesis of Bioactive Molecules: The pyrrole nucleus is a key component in numerous biologically active compounds. mdpi.com The aldehyde derived from this compound can serve as a crucial intermediate in the synthesis of complex natural products and novel pharmaceutical agents. For example, it can undergo Wittig-type reactions to introduce carbon-carbon double bonds or be used in reductive amination reactions to build complex side chains.

Functional Dyes and Materials: The pyrrole ring is a component of many organic dyes and conducting polymers. researchgate.net By elaborating the structure of this compound through reactions at the pyrrole ring and subsequent transformations of the aldehyde group, novel conjugated systems with tailored optical and electronic properties can be designed. These could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Recommendations for Further Research and Interdisciplinary Collaborations

To fully unlock the potential of this compound, further focused research is recommended:

Detailed Mechanistic Studies: A thorough investigation into the mechanisms of both established and novel reactions involving this compound will provide a deeper understanding of its reactivity and enable the development of more efficient and selective synthetic protocols.

Exploration of Asymmetric Synthesis: The development of enantioselective methods for the functionalization of the pyrrole ring or for reactions involving the aldehyde group would be highly valuable for the synthesis of chiral molecules with potential applications in medicinal chemistry.

Computational Modeling: Theoretical studies can complement experimental work by providing insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives, guiding the design of new experiments and materials.

Interdisciplinary Collaborations: Collaboration between synthetic organic chemists, materials scientists, and medicinal chemists will be crucial to fully exploit the potential of this versatile building block. Such collaborations can bridge the gap between fundamental chemical synthesis and the development of new functional materials and therapeutic agents.

Q & A

Basic: What synthetic methodologies are reported for 1-(2,2-Dimethoxyethyl)-1H-pyrrole, and how can reaction conditions be optimized?

A key route involves the reaction of (Z)-4-((2,2-dimethoxyethyl)amino)pent-3-en-2-one with 2,3-diphenylcyclopropenone in refluxing toluene for 6 days, yielding 71% of the product . Optimization strategies include:

- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Catalyst screening : Explore Lewis acids (e.g., AlCl₃) to stabilize intermediates.

- Temperature control : Monitor thermal stability via differential scanning calorimetry (DSC).

Advanced: How can computational chemistry clarify the reaction mechanism of cyclopropenone ring opening in the synthesis of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. For example:

- Mechanistic steps : Cyclopropenone ring opening via nucleophilic attack by the dimethoxyethylamine group, followed by pyrrolinone formation .

- Software tools : Gaussian 16 or ORCA for energy profiling; VMD for visualizing molecular dynamics.

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.3–3.5 ppm for dimethoxy groups).

- FT-IR : Detect C=O stretches (~1700 cm⁻¹) and pyrrole ring vibrations (~3100 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced: How should researchers address contradictions in reported synthetic yields or physicochemical properties?

- Reproducibility : Standardize protocols (e.g., inert atmosphere, purity of starting materials).

- Advanced analytics : Use X-ray crystallography (WinGX suite ) to resolve structural ambiguities.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry).

Basic: What role does this compound serve in medicinal chemistry research?

It acts as a precursor for bioactive heterocycles. For example:

- Dihydroindolizine synthesis : Enantioselective routes using chiral catalysts (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) .

- Structure-activity studies : Modify the dimethoxyethyl group to enhance pharmacokinetic properties.

Advanced: What strategies enable selective functionalization of the dimethoxyethyl group in this compound?

- Deprotection : Hydrolyze dimethoxy groups to aldehydes using HCl/THF (1:1 v/v) at 50°C.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst).

- Electrophilic substitution : Nitration or halogenation at the pyrrole C3 position .